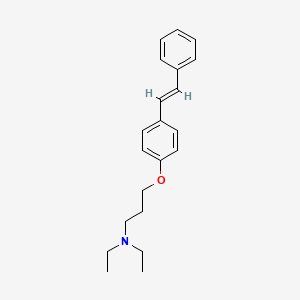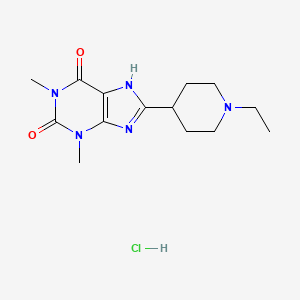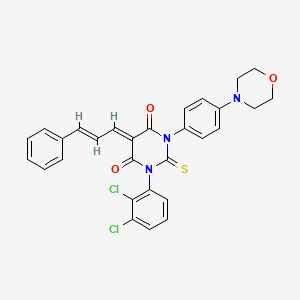
4-(gamma-Diethylaminopropyl)oxystilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(gamma-Diethylaminopropyl)oxystilbene is a synthetic organic compound characterized by the presence of a stilbene backbone with a diethylaminopropyl group attached to the fourth position of the phenyl ring. Stilbenes are a class of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(gamma-Diethylaminopropyl)oxystilbene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and diethylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and diethylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 4-(gamma-Diethylaminopropyl)benzaldehyde.
Wittig Reaction: The next step involves a Wittig reaction, where the 4-(gamma-Diethylaminopropyl)benzaldehyde is reacted with a phosphonium ylide to form the stilbene backbone.
Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(gamma-Diethylaminopropyl)oxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydrostilbenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diethylaminopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Quinones, hydroxy derivatives.
Reduction: Dihydrostilbenes, amine derivatives.
Substitution: Halogenated stilbenes, alkylated derivatives.
科学的研究の応用
4-(gamma-Diethylaminopropyl)oxystilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 4-(gamma-Diethylaminopropyl)oxystilbene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell proliferation, and oxidative stress response.
類似化合物との比較
4-(gamma-Diethylaminopropyl)oxystilbene can be compared with other similar compounds, such as:
Stilbene: The parent compound, known for its basic structure and properties.
4-Hydroxystilbene: A hydroxylated derivative with enhanced biological activity.
4-(gamma-Diethylaminopropyl)stilbene: A similar compound without the oxygen atom, used for comparison in structure-activity relationship studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
110245-14-2 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
N,N-diethyl-3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-16H,3-4,8,17-18H2,1-2H3/b12-11+ |
InChIキー |
GKSJAJYQFPMNDL-VAWYXSNFSA-N |
異性体SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
正規SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)


![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)




